2-Amino-3-phenoxypropanoic acid

説明

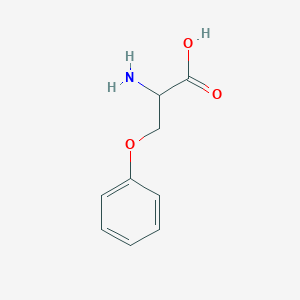

Structure

3D Structure

特性

IUPAC Name |

2-amino-3-phenoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBDLDSXPJLCFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Stereoselective Methodologies

Established and Emerging Synthetic Routes for 2-Amino-3-phenoxypropanoic Acid

The preparation of this compound can be approached through various synthetic routes, ranging from well-established, traditional methods to more modern, catalytic strategies that offer improved efficiency and selectivity.

Traditional methods for α-amino acid synthesis have been successfully adapted for the preparation of phenoxy-substituted analogues like this compound. Two of the most prominent classical routes include the Strecker synthesis and the Gabriel synthesis.

The Strecker synthesis offers a straightforward, one-pot approach. wikipedia.orgyoutube.comacs.org It typically commences with 3-phenoxypropanal, which is treated with ammonia (B1221849) and a cyanide source, such as hydrogen cyanide or sodium cyanide. masterorganicchemistry.comorganic-chemistry.org This reaction forms an α-aminonitrile intermediate, which upon subsequent hydrolysis, yields the desired racemic this compound. The versatility of the Strecker synthesis allows for the use of various substituted phenols to generate a library of corresponding amino acids.

The Gabriel synthesis provides an alternative classical route that often yields cleaner products and avoids the direct handling of highly toxic hydrogen cyanide. wikipedia.orgnrochemistry.commasterorganicchemistry.comlibretexts.org This method typically starts with the alkylation of potassium phthalimide (B116566) with a suitable substrate, such as 2-bromo-3-phenoxypropanoic acid or its ester. The resulting N-alkylated phthalimide is then subjected to hydrazinolysis or acidic hydrolysis to liberate the primary amine, yielding this compound. nrochemistry.com

A representative scheme for the Gabriel synthesis is shown below:

Scheme 1: General representation of the Gabriel synthesis for this compound.

In recent years, a plethora of modern synthetic methods have emerged, offering milder reaction conditions, higher yields, and improved stereocontrol. These include catalytic hydrogenations and various reagent-based approaches.

Catalytic hydrogenation of a suitable precursor, such as an enamide or a dehydroamino acid derivative, is a powerful technique. For instance, the asymmetric hydrogenation of an N-acyl-2-amino-3-phenoxypropenoic acid derivative using a chiral rhodium or ruthenium catalyst can directly afford one enantiomer of the target amino acid with high enantiomeric excess. nih.govexlibrisgroup.comnih.gov

Modern reagent-based strategies often involve the use of sophisticated organometallic reagents or photoredox catalysis. For example, a photoredox-mediated C-O bond activation could potentially be employed to couple a phenoxide with a suitable three-carbon amino acid precursor. nih.govresearchgate.net Additionally, Rh(III)-catalyzed three-component carboamidation reactions represent a modular approach to construct complex amino acid structures. masterorganicchemistry.com

Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of stereoselective methods to access enantiopure forms of this compound is of paramount importance.

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. nih.govwikipedia.orgtcichemicals.comtcichemicals.com In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a chiral oxazolidinone auxiliary, such as one derived from Evans, can be acylated with 3-phenoxypropanoic acid. The resulting N-acyloxazolidinone can then undergo stereoselective amination at the α-position, for instance, via an electrophilic azidation followed by reduction. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched amino acid.

The diastereoselectivity of such reactions is often high, leading to products with excellent enantiomeric purity. The choice of the chiral auxiliary and the reaction conditions are crucial for achieving the desired stereochemical outcome.

Table 1: Representative Chiral Auxiliary-Mediated Synthesis of a Phenyl-Substituted Amino Acid Derivative This table illustrates the principle with data from a closely related synthesis, as specific data for this compound is not readily available in the searched literature.

| Entry | Electrophile | Chiral Auxiliary | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | N-Azidodibenzenesulfonamide | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | >95:5 | 85 |

| 2 | Trisylazide | (S)-4-benzyloxazolidin-2-one | 90:10 | 78 |

Enantioselective catalysis offers a more atom-economical and elegant approach to chiral molecules. acs.orgorganic-chemistry.orgnih.gov In this context, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.

Asymmetric phase-transfer catalysis is a promising technique for the synthesis of this compound. nih.govrsc.org This method could involve the alkylation of a glycine (B1666218) Schiff base with a phenoxy-containing electrophile in the presence of a chiral phase-transfer catalyst, such as a cinchona alkaloid derivative. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

Asymmetric hydrogenation of a prochiral enamide precursor, as mentioned earlier, is another powerful enantioselective catalytic method. nih.govexlibrisgroup.comnih.govcapes.gov.br The choice of the chiral ligand on the metal catalyst (e.g., Rhodium or Ruthenium) is critical for achieving high enantioselectivity.

Table 2: Examples of Enantioselective Catalysis for Amino Acid Synthesis This table presents data from analogous systems to demonstrate the potential of these methods for this compound synthesis.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) (%) |

| Rh(I)-DIPAMP | N-Acyl-α,β-dehydroamino acid ester | >95 |

| Ru(II)-BINAP | β-Ketoester | 98 |

| Chiral Phosphoric Acid | Imine | 92 |

Enzymes are highly efficient and selective catalysts that can be employed for the synthesis of enantiopure compounds under mild conditions. mdpi.comnih.govrepec.org For this compound, two main enzymatic strategies can be envisioned: kinetic resolution and dynamic kinetic resolution.

In a kinetic resolution , an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.govwikipedia.org For example, a lipase (B570770) could be used to selectively hydrolyze the ester of one enantiomer of racemic this compound methyl ester, allowing for the separation of the unreacted ester (one enantiomer) and the resulting carboxylic acid (the other enantiomer). mdpi.com

Dynamic kinetic resolution (DKR) combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. rsc.org This could be achieved by using a lipase for the enantioselective acylation of racemic this compound in the presence of a racemization catalyst.

Table 3: Enzymatic Resolution of Racemic Phenyl-Substituted Carboxylic Acid Esters This table provides representative data from the enzymatic resolution of related compounds, illustrating the potential for resolving racemic this compound.

| Enzyme | Substrate | Enantiomeric Excess (ee) of Product (%) | Conversion (%) |

| Candida antarctica Lipase B | Ethyl 2-phenylpropanoate | >99 | 48 |

| Pseudomonas cepacia Lipase | Methyl mandelate | 98 | 50 |

| Candida rugosa Lipase | 1-(Isopropylamine)-3-phenoxy-2-propanol | 96.2 | 28.2 |

Derivatives, Analogs, and Scaffold Diversification

Design and Synthesis of Substituted 2-Amino-3-phenoxypropanoic Acid Derivatives

The synthesis of derivatives from the this compound scaffold can be systematically approached by modifying three primary regions: the phenoxy moiety, the α-amino acid backbone, and through conjugation to other chemical entities.

The aromatic ring of the phenoxy group is a prime target for substitution to modulate the electronic and steric properties of the molecule. Standard synthetic routes typically involve the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with a suitable 3-carbon building block bearing the amino and acid functionalities (or their protected precursors).

Research into related phenoxy-containing structures demonstrates that a variety of substituents can be introduced onto this ring. mdpi.comresearchgate.net These modifications can include:

Halogenation: Introducing fluorine, chlorine, or bromine atoms can alter the lipophilicity and electronic nature of the ring, potentially enhancing binding interactions or improving metabolic stability.

Alkylation/Alkoxylation: The addition of methyl, ethyl, or methoxy (B1213986) groups can probe steric tolerance within a biological target's binding pocket and influence solubility.

Electron-Withdrawing/Donating Groups: Installing groups like nitro (NO₂) or cyano (CN) can significantly impact the pKa of the phenoxy ring and its hydrogen bonding capabilities.

The synthesis of these derivatives allows for a systematic exploration of the chemical space around the phenoxy portion of the molecule. For example, the preparation of 2-(4-fluorophenoxy) derivatives can be achieved by coupling 4-fluorophenol (B42351) with an appropriate serine-derived electrophile. mdpi.com

Table 1: Examples of Synthetic Modifications on the Phenoxy Moiety

| Substituent Position | Substituent Type | Potential Synthetic Precursor (Phenol) | Desired Property Modification |

| Para (4-position) | Fluoro (-F) | 4-Fluorophenol | Increased lipophilicity, altered electronics |

| Meta (3-position) | Trifluoromethyl (-CF₃) | 3-(Trifluoromethyl)phenol | Strong electron-withdrawal, steric bulk |

| Ortho (2-position) | Methoxy (-OCH₃) | 2-Methoxyphenol (Guaiacol) | H-bond acceptor, steric influence |

| Para (4-position) | Nitro (-NO₂) | 4-Nitrophenol | Strong electron-withdrawal |

Modifications to the core amino acid structure can profoundly affect its conformational flexibility, stability, and interaction with biological targets. researchgate.net Common strategies applicable to this compound include:

N-Alkylation: The amino group can be mono- or di-alkylated to explore the impact of removing hydrogen bond donors and introducing steric bulk.

Esterification: The carboxylic acid can be converted to various esters (e.g., methyl, ethyl, tert-butyl esters). google.commedchemexpress.com This modification neutralizes the negative charge, increases lipophilicity, and is a common strategy for creating prodrugs. For instance, L-Tyrosine tert-butyl ester is a well-known derivative used in synthesis. medchemexpress.com

α-Methylation: Introduction of a methyl group at the α-carbon, creating 2-methyl-2-amino-3-phenoxypropanoic acid, restricts conformational rotation of the backbone, which can lock the molecule into a more biologically active conformation. researchgate.net

These backbone modifications often employ standard peptide chemistry techniques, such as protecting the amino group with Boc ((tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) groups before carrying out other transformations. nih.gov

As a non-canonical amino acid, this compound can be incorporated into peptides to create novel structures with enhanced properties. nih.gov This is typically achieved using solid-phase peptide synthesis (SPPS), where the protected amino acid is sequentially coupled to a growing peptide chain on a solid resin support. peptide.comthermofisher.com The incorporation can confer increased resistance to enzymatic degradation by proteases compared to peptides containing only natural amino acids. nih.gov

Furthermore, the amino or carboxyl terminus of this compound can be conjugated to other molecules, such as natural products, fluorophores, or drug molecules, to create hybrid compounds. mdpi.com This approach can improve the targeting, solubility, or biological activity of the parent molecule. The synthesis of such conjugates often involves activating the carboxylic acid with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to facilitate amide bond formation with an amine-containing molecule. mdpi.com

Exploration of Bioisosteric Replacements and Structural Analogs

Bioisosteric replacement is a powerful tool in drug design to improve potency and pharmacokinetic properties while retaining the key binding interactions of a parent molecule. For this compound, several bioisosteric modifications can be envisioned.

Ether Linkage Replacement: The ether oxygen can be replaced with other functionalities.

Thioether: Replacing oxygen with sulfur gives 2-amino-3-(phenylthio)propanoic acid. prepchem.com The thioether is less polar and has a different bond angle and length, which can alter the molecule's conformation and binding.

Methylene (B1212753): Replacing the oxygen with a CH₂ group yields the natural amino acid phenylalanine, which serves as a fundamental structural analog. wikipedia.org

Phenoxy Ring Analogs: The phenyl ring can be replaced with various heteroaromatic systems to introduce new hydrogen bonding sites and alter electronic properties. Examples include pyridyl, thiophenyl, or furanyl rings. frontiersin.orgbldpharm.com

α-Amino Acid Bioisosteres: The core α-amino acid group can be replaced entirely.

Phosphonic Acids: The carboxylic acid can be substituted with a phosphonic acid group (-PO₃H₂). nih.gov This changes the geometry and acidity, often mimicking a tetrahedral transition state in enzyme-catalyzed reactions.

Tetrazoles: The carboxylic acid can be replaced by a tetrazole ring, which is a well-established carboxylic acid bioisostere with a similar pKa but different steric and metabolic properties. nih.gov

β-Amino Acids: An additional carbon atom can be inserted into the backbone between the α-carbon and the carboxyl group, creating a β-amino acid homolog. This modification alters the peptide backbone conformation and can enhance stability against proteolysis. wisc.edunih.gov

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications to the this compound scaffold influence its biological activity. By synthesizing and testing the derivatives and analogs described above, a detailed SAR profile can be constructed.

Key insights can be drawn from SAR studies of structurally related compounds like phenoxypropanolamines and arylpropionic acids. nih.govresearchgate.net For a hypothetical biological target, an SAR campaign for this compound derivatives would systematically investigate the following:

Phenoxy Ring Substituents: The position, size, and electronic nature of substituents on the phenoxy ring would be correlated with activity. For example, studies on phenoxybenzamides showed that replacing a 4-fluoro substituent with other groups significantly impacted antiplasmodial activity. mdpi.com It might be found that electron-withdrawing groups in the para-position enhance potency, while bulky groups in the ortho-position decrease it due to steric hindrance.

Stereochemistry: The stereochemistry at the α-carbon is often critical for activity. The (S) and (R) enantiomers would likely exhibit significant differences in biological effect, as one would fit a chiral binding site better than the other.

Backbone Modifications: The necessity of the free amine and carboxylic acid for activity would be tested via N-alkylation and esterification. If these groups are involved in key hydrogen bonds or salt bridges with a receptor, their modification would likely abolish activity. Conversely, if activity is retained or enhanced, it may indicate a role in improving cell permeability.

Bioisosteric Replacements: Comparing the activity of the parent ether with its thioether or methylene (phenylalanine) analog would reveal the importance of the ether oxygen atom. Similarly, replacing the carboxylic acid with a tetrazole or phosphonate (B1237965) would determine the tolerance for changes in the acidic group. nih.gov

The results of these studies can be compiled into a comprehensive SAR table to guide the design of next-generation compounds with optimized activity.

Table 2: Illustrative SAR Table for this compound Derivatives

| Modification Site | Modification | Example Compound | Anticipated SAR Observation | Rationale |

| Phenoxy Moiety | Add 4-Fluoro group | 2-Amino-3-(4-fluorophenoxy)propanoic acid | Potential increase in activity | Enhanced hydrophobic interactions; altered electronics may favor binding. |

| Add 2-Methyl group | 2-Amino-3-(o-tolyloxy)propanoic acid | Potential decrease in activity | Steric clash with the binding pocket. | |

| Backbone | Esterify Carboxyl | Methyl 2-amino-3-phenoxypropanoate | Likely loss of activity | The carboxylate may be a key H-bond acceptor or form a salt bridge. |

| α-Methylation | 2-Amino-2-methyl-3-phenoxypropanoic acid | May increase or decrease activity | Conformational restriction could be favorable or unfavorable for binding. | |

| Bioisosteres | O to S replacement | 2-Amino-3-(phenylthio)propanoic acid | Activity may be retained or altered | Tests the importance of the H-bond accepting ability of the ether oxygen. |

| Phenyl to Thienyl | 2-Amino-3-(thiophen-2-yloxy)propanoic acid | Activity may change | Explores tolerance for heteroatoms and different aromatic electronics. |

Biological and Biochemical Research Investigations

Mechanisms of Enzyme Modulation and Inhibition

The ability of 2-Amino-3-phenoxypropanoic acid and its derivatives to interact with and modulate the activity of various enzymes is a key area of biochemical research.

Aminopeptidase N (APN/CD13) is a zinc-dependent metalloprotease that plays a significant role in tumor invasion, metastasis, and angiogenesis, making it a target for anticancer therapies. tandfonline.comnih.gov Research has been conducted on derivatives of this compound as potential inhibitors of this enzyme.

A study focused on the design, synthesis, and evaluation of novel (2R,3S)-3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as APN inhibitors. tandfonline.com The in vitro enzymatic inhibition assays against APN from porcine kidney demonstrated that the introduction of a hydroxamate group could significantly enhance inhibitory activity. tandfonline.com One derivative, compound 7e , emerged as the most potent inhibitor in the series, with an IC₅₀ value of 1.26 ± 0.01 μM. This potency was greater than that of bestatin, a known APN inhibitor, which had an IC₅₀ of 2.55 ± 0.11 μM under the same conditions. tandfonline.com

The inhibitory activities of these synthesized derivatives were also tested against matrix metalloproteinase-2 (MMP-2) to assess selectivity. Like APN, MMP-2 is a zinc-dependent metalloproteinase involved in tumor invasion. tandfonline.com The study highlighted that while most of the synthesized compounds did not show the expected high level of APN inhibitory activity, likely due to a structural difference of one carbon atom compared to a related series, the hydroxamate-containing derivatives were a notable exception. tandfonline.com

| Compound | APN/CD13 IC₅₀ (μM) | Reference |

|---|---|---|

| Compound 7e (a 3-amino-2-hydroxyl-3-phenylpropanoic acid derivative) | 1.26 ± 0.01 | tandfonline.com |

| Bestatin (Reference Inhibitor) | 2.55 ± 0.11 | tandfonline.com |

Phenylalanine Ammonia-Lyase (PAL) is a crucial enzyme in the phenylpropanoid pathway in plants, catalyzing the conversion of L-phenylalanine to trans-cinnamic acid. core.ac.uk While extensive research has been conducted on various phenylalanine analogues as PAL inhibitors, such as 2-aminoindan-2-phosphonic acid (AIP) and (S)-2-aminooxy-3-phenylpropanoic acid, specific studies detailing the inhibitory action of this compound on PAL were not identified in the performed searches. nih.govresearchgate.net

Beyond APN/CD13 and PAL, the broader enzymatic inhibition profile of this compound is not well-documented in the available literature. Kinetic analyses, which are fundamental to understanding the mechanism of enzyme inhibition (e.g., competitive, non-competitive), require specific experimental data. mdpi.com While kinetic data exists for the inhibition of PAL by other analogues, showing mechanisms like competitive and mixed inhibition, no such kinetic analyses were found specifically for this compound in the conducted searches. nih.govnih.gov

Influence on Cellular Pathways and Biological Processes

The interaction of a compound with enzymes can lead to broader effects on cellular pathways and biological responses.

The structural similarity of this compound to the amino acid phenylalanine suggests a potential for interaction with amino acid metabolic pathways. molport.com However, specific research detailing how this compound intervenes in metabolic pathways, such as the tricarboxylic acid (TCA) cycle or amino acid synthesis and degradation pathways, is not available in the public domain based on the performed searches. Studies on related but distinct compounds, like 2-amino-3-phosphonopropionic acid, indicate that analogues can be metabolized through pathways such as deamination, but these findings cannot be directly attributed to this compound. nih.govnih.gov

Cell line-based studies are essential for determining the biological effects of a compound, such as cytotoxicity or the modulation of signaling pathways. nih.gov For instance, the inhibition of aminopeptidases in cancer cell lines can trigger stress responses leading to apoptosis. nih.gov Despite the known inhibitory potential of its derivatives on APN/CD13, specific studies using cell lines to investigate the biological responses to this compound itself were not found in the conducted searches. Therefore, its effects on cell proliferation, apoptosis, or specific signaling pathways remain uncharacterized in the available scientific literature.

Role in Natural Product Biosynthesis (e.g., L-phenylalanine biosynthetic process)

Extensive research has not revealed evidence of this compound as a direct, naturally occurring product of a biosynthetic pathway in organisms. Its structural similarity to the proteinogenic amino acid L-phenylalanine, however, makes the L-phenylalanine biosynthetic pathway a relevant and illustrative example of how aromatic amino acids are synthesized in nature. This pathway is crucial for the production of L-phenylalanine, a fundamental building block for proteins and a precursor for a wide array of secondary metabolites.

The biosynthesis of L-phenylalanine primarily occurs through the shikimate pathway, a seven-step metabolic route utilized by bacteria, archaea, fungi, algae, and plants for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) and culminates in the formation of chorismate, a key branch-point intermediate.

From chorismate, the specific pathway to L-phenylalanine involves several enzymatic steps. Chorismate is first converted to prephenate by chorismate mutase. Prephenate then undergoes dehydration by prephenate dehydratase to yield phenylpyruvate. In the final step, phenylpyruvate is transaminated by an aminotransferase, with glutamate (B1630785) often serving as the amino group donor, to produce L-phenylalanine. youtube.com

This biosynthetic route is tightly regulated at several key enzymatic points to control the cellular concentration of L-phenylalanine. The commercial production of L-phenylalanine often utilizes genetically engineered strains of bacteria, such as Escherichia coli, where these regulatory mechanisms are modified to enhance yield. wikipedia.org

The following table details the key enzymatic reactions and intermediates in the final stages of L-phenylalanine biosynthesis, starting from the branch-point metabolite, chorismate.

| Step | Substrate | Enzyme | Product | Description |

| 1 | Chorismate | Chorismate mutase | Prephenate | An isomerase that catalyzes the rearrangement of chorismate to prephenate. |

| 2 | Prephenate | Prephenate dehydratase | Phenylpyruvate | A lyase that catalyzes the dehydrative decarboxylation of prephenate. |

| 3 | Phenylpyruvate | Phenylalanine aminotransferase | L-Phenylalanine | A transferase that catalyzes the transfer of an amino group to phenylpyruvate. |

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Structural Elucidation and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental for understanding the electronic structure and intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to predict a wide range of molecular attributes with high accuracy.

For 2-Amino-3-phenoxypropanoic acid, these calculations could determine:

Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the distribution of electron density and identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions.

Reactivity Descriptors: Deriving global and local reactivity indices such as electronegativity, hardness, softness, and Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack.

A hypothetical table of calculated quantum chemical parameters for this compound is presented below to illustrate the type of data that would be generated from such a study.

| Parameter | Hypothetical Value | Description |

| Total Energy | -X Hartrees | The total electronic energy of the optimized geometry. |

| HOMO Energy | -Y eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -Z eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | (Y-Z) eV | An indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | D Debyes | A measure of the overall polarity of the molecule. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are indispensable. These methods predict how a ligand might bind to a protein target and the stability of the resulting complex.

Molecular Docking: This computational technique places the ligand (this compound) into the binding site of a target protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, identifying the most favorable binding mode. This can help in hypothesizing the mechanism of action and identifying key interacting residues.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed on the predicted ligand-protein complex. By simulating the movements of atoms over time, MD provides insights into the stability of the binding pose, the flexibility of the protein and ligand, and the detailed intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

A hypothetical data table summarizing the results of a molecular docking study is shown below.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | -8.5 | Arg123, Glu170, Phe201 |

| Cyclooxygenase-2 | -7.9 | Tyr385, Ser530, Arg120 |

| HIV-1 Protease | -9.1 | Asp25, Ile50, Gly48 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, the activity of new, untested compounds can be predicted.

If a series of derivatives of this compound were synthesized and tested for a specific biological activity, a QSAR model could be developed. This involves:

Data Set Preparation: Compiling a set of molecules with their corresponding measured biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which quantify various aspects of their structure (e.g., constitutional, topological, geometrical, and electronic properties).

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a model that relates the descriptors to the activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

A well-validated QSAR model could then be used to predict the biological activity of this compound and guide the design of new, more potent analogs. The table below illustrates a hypothetical QSAR model equation.

| Model Equation | Statistical Parameters |

| pIC50 = 0.75LogP - 0.21TPSA + 1.5*nRotB + 2.3 | R² = 0.85, Q² = 0.72, RMSE = 0.35 |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, HPLC)

Chromatographic techniques are fundamental for the separation and quantification of 2-amino-3-phenoxypropanoic acid from complex mixtures. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods. researchgate.net

HPLC is a versatile technique for separating amino acids, offering advantages such as shorter analysis times, greater resolution, and higher sensitivity compared to other methods. nih.gov For the analysis of amino acids like this compound, which are polar and may lack a strong chromophore, pre-column or post-column derivatization is often employed to enhance detection. nih.govnih.govazolifesciences.com Common derivatizing agents include o-phthalaldehyde (B127526) (OPA), which reacts with primary amino groups to form highly fluorescent products, enabling sensitive detection. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is another HPLC-based technique suitable for polar compounds like native amino acids, utilizing a polar stationary phase and a largely non-polar mobile phase. azolifesciences.com

GC-MS is another robust technique for amino acid analysis. sigmaaldrich.com However, due to the low volatility of amino acids, derivatization is a prerequisite for GC analysis. sigmaaldrich.comresearchgate.net This process makes the analyte more volatile and improves its chromatographic behavior. sigmaaldrich.com A common derivatization method involves the use of alkyl chloroformates, which react with the amino and carboxyl groups. researchgate.netspringernature.com The resulting derivatives can then be separated by GC and identified by mass spectrometry. sigmaaldrich.comspringernature.com

The choice between HPLC and GC-MS often depends on factors such as the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation. researchgate.netsigmaaldrich.com Both techniques, when properly optimized, provide reliable and accurate quantification of this compound in various research applications.

Enantiomeric Separation and Purity Assessment

As this compound is a chiral molecule, the separation of its enantiomers (D- and L-forms) is crucial, as they can exhibit different biological activities. researchgate.net Chiral chromatography is the primary method for achieving this separation and assessing the enantiomeric purity of the compound. nih.gov

Chiral HPLC is a widely used technique for enantiomeric separation. This can be achieved through two main approaches: the indirect method and the direct method. researchgate.net The indirect method involves derivatizing the enantiomeric pair with a chiral reagent to form diastereomers, which can then be separated on a standard achiral stationary phase. researchgate.net The direct method, which is often preferred, utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.net Various types of CSPs are available, including those based on cyclodextrins and macrocyclic antibiotics. nih.govsigmaaldrich.com For instance, (2-hydroxy)propyl-beta-cyclodextrin has been shown to be effective for the enantioseparation of phenoxy acids. nih.gov

The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is critical in many applications. google.com Chiral HPLC coupled with mass spectrometry (HPLC-MS/MS) provides a highly sensitive and accurate method for determining the chiral purity of amino acids in various samples, including pharmaceutical products. nih.gov This method can detect even small amounts of the undesired enantiomer. nih.gov

Table 1: Chromatographic Methods for this compound Analysis

| Technique | Principle | Derivatization | Detection | Application |

| HPLC | Separation based on differential partitioning between a stationary and mobile phase. | Often required for enhanced detection (e.g., OPA). | UV, Fluorescence, Mass Spectrometry. | Quantification in complex mixtures. |

| GC-MS | Separation of volatile derivatives by gas chromatography, followed by mass spectrometric detection. | Required to increase volatility (e.g., alkyl chloroformates). | Mass Spectrometry. | Quantification and structural confirmation. |

| Chiral HPLC | Separation of enantiomers using a chiral stationary phase or chiral derivatizing agent. | May or may not be required depending on the method. | UV, Fluorescence, Mass Spectrometry. | Enantiomeric separation and purity assessment. |

Spectroscopic Characterization in Biological and Chemical Systems (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the molecular structure and characterizing the properties of this compound in various environments.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of the compound. mdpi.com ¹H and ¹³C NMR spectra can confirm the presence of the phenoxy, amino, and propanoic acid moieties, while more advanced techniques like 2D NMR can establish the connectivity between different atoms. nih.gov NMR can also be used to study the interaction of this compound with other molecules, such as metal ions. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. mdpi.com The IR spectrum of this compound would show characteristic absorption bands for the N-H bonds of the amino group, the C=O bond of the carboxylic acid, and the C-O-C ether linkage of the phenoxy group.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. mdpi.com When coupled with chromatographic techniques like GC or HPLC, it provides a highly specific and sensitive method for identifying and quantifying the compound in complex mixtures. azolifesciences.com Tandem mass spectrometry (MS/MS) can be used to obtain structural information by fragmenting the molecule and analyzing the resulting fragment ions. azolifesciences.com

Table 2: Spectroscopic Data for Characterization

| Technique | Information Obtained | Expected Observations for this compound |

| NMR Spectroscopy | Detailed molecular structure, connectivity of atoms. | Signals corresponding to aromatic protons of the phenoxy group, and protons of the aminopropanoic acid backbone. |

| IR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C=O, and C-O-C bonds. |

| Mass Spectrometry | Molecular weight and elemental composition. | A molecular ion peak corresponding to the mass of the compound. |

Electrochemical Methods for Redox Behavior Analysis

Electrochemical methods, such as cyclic voltammetry, are valuable for studying the redox properties of molecules. researchgate.net While many amino acids are not directly electroactive, some, particularly those with specific functional groups in their side chains like thiol or phenol (B47542), can be studied electrochemically. nih.gov

The electrochemical behavior of this compound would primarily be influenced by the phenoxy group. The redox behavior of similar amino acid structures has been investigated using techniques like cyclic voltammetry at various electrode surfaces. nih.gov The oxidation potential of the compound can provide insights into its antioxidant activity. electrochemsci.org Electrochemical studies can also be employed to understand the interaction of the amino acid with metal ions, which is relevant in various biological and environmental systems. researchgate.net The electrochemical oxidation of amino acids is often an irreversible process. electrochemsci.org Direct electrochemical methods can also be used to drive enzymatic reactions involving amino acids and to screen for inhibitors. mdpi.com

Environmental and Biotransformation Research

Microbial Degradation Pathways and Mechanisms in Environmental Matrices

The microbial breakdown of compounds structurally related to 2-Amino-3-phenoxypropanoic acid has been observed in various environmental matrices, primarily driven by bacteria capable of cleaving the stable ether bond and degrading the aromatic structure.

Studies on phenoxyalkanoic acid herbicides have identified specific bacterial strains and enzymatic systems responsible for their degradation. For instance, Sphingomonas herbicidovorans MH utilizes enantioselective α-ketoglutarate-dependent dioxygenases, RdpA and SdpA, to initiate the degradation of these compounds. researchgate.net These enzymes are crucial for the initial steps of breaking down the phenoxyalkanoic structure.

Similarly, the degradation of 3-phenoxybenzoic acid (3-PBA), a common metabolite of pyrethroid insecticides, has been documented. Bacteria such as Pseudomonas pseudoalcaligenes POB310 have been isolated for their ability to use 3-PBA as a growth substrate. nih.gov Other research has identified various microbes, including Sphingomonas sp. SC-1, Aspergillus niger, and Micrococcus sp., capable of degrading 3-PBA in different environments, such as activated sludge and agricultural products. mdpi.com The degradation pathway often involves the cleavage of the ether linkage, followed by the breakdown of the resulting phenolic and benzoic acid intermediates. The degradation of the azo dye Acid Blue 113 by Sphingomonas melonis also shows pathways for breaking down aromatic compounds like 2-aminobenzene sulfonate into simpler molecules such as pyruvate. mdpi.com

The general pathways for the degradation of aromatic amino acids often involve initial reactions like deamination or decarboxylation, which occur around the alpha-carbon, as the aromatic ring itself is typically more resistant to initial attack. nih.gov

Biotransformation in Model Biological Systems

The biotransformation of this compound can be inferred from research on model biological systems using structurally similar phenylpropanoids and amino acids.

A key model for understanding the breakdown of the phenylpropanoic acid backbone is the catabolism of 3-phenylpropanoic acid (3PPA) by Escherichia coli K12. In this pathway, degradation is initiated by a dioxygenase enzyme that attacks the aromatic ring to form a dihydrodiol. This intermediate is then rearomatized to 2,3-dihydroxyphenylpropionate, which undergoes subsequent meta-cleavage of the ring, channeling the resulting products into the central metabolism. mdpi.com Another organism, Sphingopyxis granuli RW412, demonstrates an alternative pathway where 3PPA is converted to cinnamic acid as a major intermediate before further mineralization. mdpi.com

General amino acid degradation pathways provide further clues. The initial steps typically involve the removal of the amino group (deamination), which can occur through several mechanisms. nih.gov For example, in the degradation of threonine, the enzyme threonine-3-dehydrogenase converts it to 2-amino-3-ketobutyrate, which is then transformed into glycine (B1666218). libretexts.org Another pathway for threonine involves the enzyme Ser/Thr dehydratase. libretexts.org The degradation of asparagine residues in peptides, a process known as deamidation, is highly dependent on pH and temperature and can proceed through a cyclic imide intermediate or direct hydrolysis. nih.gov These established transformation routes for amino acids suggest that deamination would be a probable initial step in the biotransformation of this compound in biological systems.

Environmental Fate, Persistence, and Mobility in Research Models

The environmental fate, persistence, and mobility of compounds like this compound are often evaluated using research models such as soil microcosms. Studies on the closely related compound 3-phenoxybenzoic acid (3-POB) offer significant insights into these processes.

Research using soil microcosms has demonstrated that the persistence of 3-POB is highly dependent on the presence of specific microbial populations. When the naturally isolated bacterium Pseudomonas pseudoalcaligenes POB310 was introduced into soil, the degradation of 3-POB was incomplete. nih.gov In contrast, genetically modified Pseudomonas strains, B13-D5 and B13-ST1, were able to completely degrade 3-POB at concentrations up to 100 ppm, reducing it to below 50 ppb. nih.gov

Crucially, these effective strains demonstrated growth that was concurrent with the removal of the contaminant, which is a vital characteristic for successful in-situ bioremediation. nih.gov The studies also showed that even low densities of these specialized bacteria (e.g., 30 CFU/g of soil) could achieve complete degradation, suggesting high efficiency. nih.gov The ability of microorganisms to utilize such compounds as a sole source of carbon for mineralization is a key factor in their environmental persistence. mdpi.com The mobility in soil and water would be influenced by factors such as soil type, organic matter content, and pH, which affect the compound's adsorption and solubility.

Interactive Data Table: Degradation of 3-Phenoxybenzoic Acid (3-POB) by Different Bacterial Strains in Soil Microcosms

| Bacterial Strain | Initial 3-POB Conc. (ppm) | Degradation Outcome | Key Finding | Reference |

| Pseudomonas pseudoalcaligenes POB310 | 100 | Incomplete Degradation | Native strain showed limited effectiveness. | nih.gov |

| Pseudomonas sp. B13-D5 (Modified) | 10 - 100 | Complete Degradation (<50 ppb) | Effective degradation with concurrent bacterial growth. | nih.gov |

| Pseudomonas sp. B13-ST1 (Modified) | 10 - 100 | Complete Degradation (<50 ppb) | Effective degradation even at low inoculum densities. | nih.gov |

Applications in Chemical Synthesis and Materials Science

2-Amino-3-phenoxypropanoic Acid as a Chiral Building Block

This compound is recognized primarily as a chiral building block in organic synthesis. Chemical suppliers categorize both its (S) and (R) enantiomers under this class of compounds, signifying their utility in constructing chiral molecules. bldpharm.combldpharm.combldpharm.combldpharm.com Chiral building blocks are essential in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule, a critical consideration in the development of pharmaceuticals and other biologically active compounds. The distinct spatial arrangement of the amino and phenoxy groups on its chiral center makes it a valuable synthon for introducing specific three-dimensional structures.

Asymmetric Synthesis of Complex Molecules

The structural framework of this compound, an analogue of phenylalanine with an oxygen atom linking the phenyl group to the side chain, lends itself to the asymmetric synthesis of more complex molecules. Although specific, widely-cited examples of its use in the total synthesis of complex natural products are not prevalent in the searched literature, its role as a non-proteinogenic amino acid implies its potential for creating novel molecular architectures. The principles of asymmetric synthesis often rely on starting with a stereochemically pure precursor like (S)- or (R)-2-Amino-3-phenoxypropanoic acid to ensure the desired stereochemistry in the final product, thus avoiding the need for difficult chiral separations later in the synthetic route.

Precursor in the Synthesis of Pharmaceutically Relevant Scaffolds

There is evidence from patent literature that this compound serves as a precursor in the synthesis of larger, pharmaceutically relevant scaffolds. For instance, it has been listed as a reactant in the production of certain urea (B33335) derivatives and in the synthesis of novel cephalosporin (B10832234) antibiotics. google.comgoogle.com In these contexts, the molecule provides a core fragment that is elaborated through further chemical reactions to build the final, often more complex and biologically active, compound. Its incorporation can influence the ultimate shape and properties of the pharmaceutical scaffold, potentially impacting its efficacy and selectivity.

Incorporation into Peptidomimetics and Bioconjugates

The incorporation of non-natural amino acids like this compound is a key strategy in the design of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability against enzymatic degradation. While specific examples of peptidomimetics containing this exact amino acid are not detailed in the provided search results, its structure is well-suited for this application. The phenoxy group can engage in different non-covalent interactions compared to the benzyl (B1604629) group of phenylalanine, potentially leading to novel binding properties in peptidomimetic drugs.

Similarly, in the field of bioconjugation, where different molecular entities (like a peptide and a synthetic molecule) are linked, this compound could serve as a unique linker or a functional component. The ether linkage in its side chain offers a different chemical reactivity and spatial arrangement compared to standard amino acids, which could be exploited in the design of novel bioconjugates for therapeutic or diagnostic purposes.

Potential in Polymer Chemistry and Functional Materials

The application of this compound in polymer chemistry and the development of functional materials is an area with speculative potential rather than established examples in the searched literature. Amino acids and their derivatives can be used to create biodegradable polymers and materials with specific recognition capabilities. The unique phenoxy side chain of this compound could be functionalized to tune the properties of a polymer, such as its thermal stability, solubility, or ability to interact with other molecules. For instance, it could be incorporated into polymers designed for chiral separations or as part of a functional surface on a biomaterial. However, specific research demonstrating these applications is not currently available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。